
20S Proteasome-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20S Proteasome-IN-5 is a macrocyclic inhibitor of the 20S proteasome, a core particle of the proteasome complex responsible for protein degradation. This compound has shown significant potential in inhibiting the proteolytic activities of the 20S proteasome, making it a valuable tool in scientific research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 20S Proteasome-IN-5 involves multiple steps, including the formation of a macrocyclic structure. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization reactions under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
20S Proteasome-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions are used to introduce different substituents into the macrocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Wissenschaftliche Forschungsanwendungen
20S Proteasome-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of proteasome inhibition and protein degradation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the proteasome.
Wirkmechanismus
20S Proteasome-IN-5 exerts its effects by binding to the active sites of the 20S proteasome, inhibiting its proteolytic activities. This inhibition prevents the degradation of specific proteins, leading to the accumulation of misfolded or damaged proteins within the cell. The molecular targets of this compound include the catalytic subunits of the 20S proteasome, which are responsible for its proteolytic functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 20S Proteasome-IN-5 include other proteasome inhibitors such as:
Bortezomib: A peptide boronate inhibitor used in cancer therapy.
Carfilzomib: An epoxyketone inhibitor with high specificity for the proteasome.
Ixazomib: An oral proteasome inhibitor used in the treatment of multiple myeloma.
Uniqueness
This compound is unique due to its macrocyclic structure, which provides enhanced stability and specificity compared to other proteasome inhibitors. This structural feature allows for more effective inhibition of the 20S proteasome, making it a valuable compound for both research and therapeutic applications .
Eigenschaften
Molekularformel |
C37H46N6O10 |
|---|---|
Molekulargewicht |
734.8 g/mol |
IUPAC-Name |
(10S,13S,16S)-10-acetamido-N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]-13-(2-methylpropyl)-4-nitro-11,14,19-trioxo-2-oxa-12,15,20-triazatetracyclo[16.5.2.03,8.021,25]pentacosa-1(24),3(8),4,6,21(25),22-hexaene-16-carboxamide |
InChI |
InChI=1S/C37H46N6O10/c1-18(2)12-26(32(45)37(6)17-52-37)40-36(49)29-16-24-23-15-22(10-11-25(23)39-33(24)46)53-31-21(8-7-9-30(31)43(50)51)14-28(38-20(5)44)35(48)41-27(13-19(3)4)34(47)42-29/h7-11,15,18-19,24,26-29H,12-14,16-17H2,1-6H3,(H,38,44)(H,39,46)(H,40,49)(H,41,48)(H,42,47)/t24?,26-,27-,28-,29-,37+/m0/s1 |
InChI-Schlüssel |
BBTUCHLYKAOHPN-VPQZXYSYSA-N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](CC2C3=C(C=CC(=C3)OC4=C(C[C@@H](C(=O)N1)NC(=O)C)C=CC=C4[N+](=O)[O-])NC2=O)C(=O)N[C@@H](CC(C)C)C(=O)[C@]5(CO5)C |
Kanonische SMILES |
CC(C)CC1C(=O)NC(CC2C3=C(C=CC(=C3)OC4=C(CC(C(=O)N1)NC(=O)C)C=CC=C4[N+](=O)[O-])NC2=O)C(=O)NC(CC(C)C)C(=O)C5(CO5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



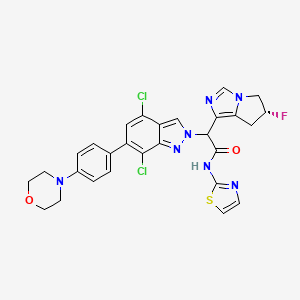


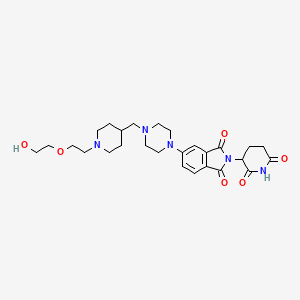
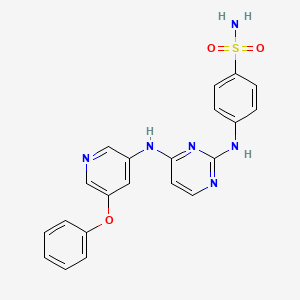

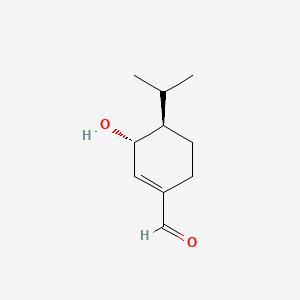

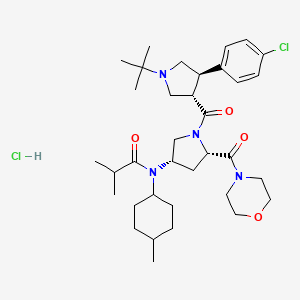
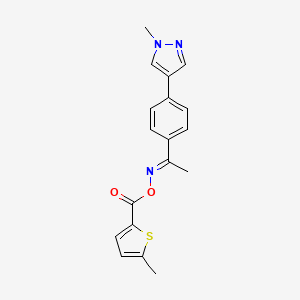

![1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12377521.png)
![trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12377522.png)
